Methyl 3-[(4-bromophenyl)amino]propanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
methyl 3-(4-bromoanilino)propanoate |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10(13)6-7-12-9-4-2-8(11)3-5-9/h2-5,12H,6-7H2,1H3 |
InChI Key |
BGHVIEGAPNCZOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 4 Bromophenyl Amino Propanoate and Its Analogues
Established Synthetic Routes to β-Amino Propanoates
Traditional chemical syntheses of β-amino propanoates often involve multi-step sequences or one-pot strategies like reductive amination followed by esterification. These methods are well-established and versatile, allowing for the preparation of a wide array of substituted analogues.
Multi-step Chemical Synthesis from Precursors
A primary and widely utilized method for the synthesis of Methyl 3-[(4-bromophenyl)amino]propanoate is the aza-Michael addition of 4-bromoaniline (B143363) to an acrylate (B77674) ester, such as methyl acrylate. This reaction, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, directly forms the carbon-nitrogen bond at the β-position of the propanoate backbone. The reaction can be performed under various conditions, including solvent-free and microwave-assisted protocols, which can significantly reduce reaction times and improve yields. nih.gov The use of protic solvents like ethanol (B145695) or water has been shown to increase the yield of the adduct. dcu.ie
Alternatively, a multi-step process can begin with the reaction of a corresponding aldehyde with malonic acid in the presence of ammonium (B1175870) acetate, a modified Rodionov synthesis, to produce a β-amino acid. masterorganicchemistry.com This β-amino acid, 3-[(4-bromophenyl)amino]propanoic acid in this case, can then be subjected to esterification to yield the final methyl ester product.
Esterification of the carboxylic acid precursor is typically achieved by reacting it with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. masterorganicchemistry.comnih.gov This classical Fischer esterification method is a reliable route to the desired methyl propanoate.
Reductive Amination and Esterification Strategies
Reductive amination offers an alternative pathway for the synthesis of β-amino esters. This process involves the reaction of a β-keto ester with an amine, in this case, 4-bromoaniline, to form an enamine or imine intermediate, which is then reduced in situ to the corresponding β-amino ester. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are chemoselective for the iminium ion over the ketone. masterorganicchemistry.comharvard.eduwikipedia.org This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine. wikipedia.org
Should a stepwise approach be preferred, the imine can be pre-formed and isolated before reduction with a reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol. harvard.edu Following the formation of the β-amino acid or ester via reductive amination, a subsequent esterification step, as described previously, may be necessary if the starting material was a β-keto acid.
Enzymatic Synthesis Approaches
In recent years, enzymatic methods have gained prominence as green and highly selective alternatives to traditional chemical synthesis. Lipases, in particular, have demonstrated significant potential in catalyzing the formation of β-amino propanoates.
Lipase-Catalyzed Michael Addition of Aromatic Amines
The aza-Michael addition of aromatic amines to acrylates can be efficiently catalyzed by lipases. mdpi.com This biocatalytic approach offers several advantages, including mild reaction conditions and high selectivity, often minimizing the formation of byproducts. For the synthesis of this compound, lipase (B570770) TL IM from Thermomyces lanuginosus has been successfully employed to catalyze the addition of 4-bromoaniline to methyl acrylate. mdpi.com
The enzymatic reaction is influenced by several parameters, including the choice of solvent, temperature, and substrate ratio. Methanol has been identified as a suitable reaction medium for this transformation. mdpi.com The optimal molar ratio of the amine to the acrylate is crucial to maximize the yield of the desired mono-adduct and prevent the formation of the double Michael addition product. mdpi.com
Continuous-Flow Synthesis Optimization
The integration of enzymatic catalysis with continuous-flow microreactor technology presents a powerful strategy for the synthesis of β-amino acid esters. This approach allows for precise control over reaction parameters, enhanced reaction rates, and simplified product isolation. The synthesis of this compound has been successfully demonstrated in a continuous-flow system using immobilized lipase TL IM. mdpi.com
In this setup, solutions of the aromatic amine and the acrylate are mixed and passed through a reactor coil containing the immobilized enzyme. mdpi.com Key parameters such as flow rate (which dictates the residence time), temperature, and substrate concentration can be finely tuned to optimize the yield and purity of the product. A residence time of 30 minutes has been shown to be effective for the synthesis of a range of β-amino acid esters, including the target compound. mdpi.com
Table 1: Comparison of Batch vs. Continuous-Flow Enzymatic Synthesis of a β-Amino Acid Ester mdpi.com
| Reactor Type | Residence Time (min) | Yield (%) |
| Batch Bioreactor | 30 | Lower |
| Continuous-Flow Microreactor | 30 | Higher |
Note: This table illustrates the general advantage of continuous-flow systems in improving yields for this type of enzymatic reaction.
Enantioselective Synthesis and Chiral Induction Methods
The development of enantioselective methods for the synthesis of β-amino propanoates is of high importance, as the chirality of these compounds is often crucial for their biological activity. Several strategies have been developed to achieve chiral induction in the synthesis of β-amino esters.
One common approach is the use of chiral auxiliaries. A chiral auxiliary can be attached to either the amine or the acrylate substrate to direct the stereochemical outcome of the aza-Michael addition. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product.
Another powerful technique is the use of chiral catalysts. Chiral Lewis acids or Brønsted acids can be employed to catalyze the enantioselective conjugate addition of amines to α,β-unsaturated esters. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
Furthermore, enzymatic resolutions offer a viable route to enantiomerically pure β-amino esters. A racemic mixture of the β-amino ester can be subjected to a lipase-catalyzed reaction, such as hydrolysis or acylation. Due to the enantiospecificity of the enzyme, one enantiomer will react at a much faster rate, allowing for the separation of the two enantiomers. nih.govsemanticscholar.org For instance, lipase from Burkholderia cepacia (formerly Pseudomonas cepacia) has been effectively used for the kinetic resolution of β-amino carboxylic esters through hydrolysis. semanticscholar.org
Asymmetric Synthesis of Bromophenyl-Substituted β-Amino Propanoates
The enantioselective synthesis of β-amino esters is crucial for their application in drug development. hilarispublisher.com The primary methods for achieving asymmetry in the synthesis of compounds like this compound involve catalytic asymmetric reactions and enzymatic resolutions.
One of the most effective methods for the asymmetric synthesis of β-amino esters is the aza-Michael addition, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. nih.govorganic-chemistry.org In the case of this compound, this would involve the reaction of 4-bromoaniline with methyl acrylate. The use of chiral organocatalysts is a prominent strategy to induce enantioselectivity in this reaction. nih.gov Catalysts such as cinchona alkaloids and their derivatives, as well as squaramides, have been shown to be effective in promoting the asymmetric aza-Michael reaction by activating the substrates through hydrogen bonding. nih.gov These catalysts can provide the desired products in high yields and with excellent enantiomeric excesses (ee). nih.gov
Another powerful approach is the use of enzymatic kinetic resolution. mdpi.com This method typically starts with a racemic mixture of the β-amino ester. A lipase, such as Candida antarctica lipase B (CALB) or lipase from Pseudomonas cepacia, selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. mdpi.com This allows for the separation of the two enantiomers. For instance, lipase PSIM from Burkholderia cepacia has been used for the efficient kinetic resolution of various racemic β-amino carboxylic ester hydrochlorides through hydrolysis, yielding both the unreacted ester and the product amino acid with excellent enantiomeric excess (≥99%). mdpi.com
| Asymmetric Synthesis Method | Catalyst/Enzyme | Typical Substrates | Key Features |
| Asymmetric Aza-Michael Addition | Chiral organocatalysts (e.g., Cinchona alkaloids, squaramides) | Anilines, α,β-unsaturated esters | Direct formation of the C-N bond with high enantioselectivity. |
| Enzymatic Kinetic Resolution | Lipases (e.g., Burkholderia cepacia, CAL-B) | Racemic β-amino esters | Selective hydrolysis of one enantiomer, providing access to both enantiomers with high optical purity. mdpi.com |
Stereochemical Control and Purity Assessment
Stereochemical control in the synthesis of bromophenyl-substituted β-amino propanoates is intrinsically linked to the chosen asymmetric methodology. In catalytic asymmetric aza-Michael additions, the chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. The choice of catalyst, solvent, and reaction conditions can be optimized to maximize the enantioselectivity. nih.gov Similarly, in enzymatic resolutions, the inherent stereoselectivity of the enzyme dictates which enantiomer reacts. mdpi.com
The assessment of stereochemical purity, specifically the enantiomeric excess (ee), is a critical step. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and reliable method for separating and quantifying the enantiomers of β-amino esters. nih.gov Alternatively, the sample can be derivatized with a chiral agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) or (1-fluoro-2,4-dinitrophenyl)-5-L-valinamide (FDNP-Val-NH2), to form diastereomers. nih.govnih.gov These diastereomers can then be separated and quantified using standard achiral reversed-phase HPLC. nih.gov
| Parameter | Methodology | Description |
| Stereochemical Control | Asymmetric Catalysis | A chiral catalyst directs the reaction to favor one stereoisomer. |
| Enzymatic Resolution | An enzyme selectively acts on one enantiomer in a racemic mixture. mdpi.com | |
| Purity Assessment (ee) | Chiral HPLC | Direct separation and quantification of enantiomers on a chiral column. nih.gov |
| Derivatization followed by HPLC | Reaction with a chiral derivatizing agent to form diastereomers, which are then separated by achiral HPLC. nih.gov |
Synthetic Strategies for Structural Diversification and Derivatization
The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be targeted at the amine and carboxyl groups, as well as the aromatic ring.
Amine and Carboxyl Group Modifications
The secondary amine in this compound is a versatile functional group for derivatization. It can undergo N-alkylation or N-acylation to introduce a wide range of substituents. Furthermore, various derivatizing agents can be employed to modify the amine group, such as dansyl chloride, dabsyl chloride, and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which can impart desirable properties like fluorescence for analytical purposes. nih.govrsc.org
The methyl ester represents the carboxyl group in a protected form. It can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be coupled with various amines or alcohols to form amides or different esters, respectively, using standard peptide coupling reagents. This opens up a vast potential for creating a variety of derivatives with different functionalities. nih.gov
Halogen Aromatic Ring Functionalization
The bromine atom on the phenyl ring is a key feature for structural diversification. organic-chemistry.org Aryl bromides are excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions. researchgate.net For instance, Suzuki coupling with boronic acids can be used to form new carbon-carbon bonds, introducing alkyl, alkenyl, or aryl groups at the para position. beilstein-journals.org Similarly, Heck coupling with alkenes, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination with amines can be employed to further functionalize the aromatic ring. nih.gov
Coupling Reactions for Complex Adducts
The aryl bromide functionality of this compound makes it an ideal building block for the synthesis of more complex molecules through coupling reactions. Palladium-catalyzed and copper-catalyzed C-N cross-coupling reactions are powerful methods for forming N-aryl bonds. organic-chemistry.orgacs.org For example, the Ullmann condensation, a copper-catalyzed reaction, can be used to couple aryl halides with amines, alcohols, or thiols. acs.orgacs.org Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a milder and more general approach to C-N bond formation. researchgate.net These reactions could be used to couple the aryl bromide moiety with other molecules containing amine functionalities, leading to the formation of complex adducts with potential applications in materials science and medicinal chemistry.
| Functional Group | Reaction Type | Reagents/Catalysts | Resulting Modification |
| Amine (-NH-) | N-Acylation | Acyl chlorides, Anhydrides | Formation of amides. |
| N-Alkylation | Alkyl halides | Introduction of alkyl groups. | |
| Carboxyl (-COOCH₃) | Hydrolysis | Acid or Base | Formation of the corresponding carboxylic acid. |
| Amidation | Amines, Coupling reagents | Formation of amides. | |
| Aryl Bromide (-Br) | Suzuki Coupling | Boronic acids, Pd catalyst | C-C bond formation (alkylation, arylation). beilstein-journals.org |
| Heck Coupling | Alkenes, Pd catalyst | C-C bond formation (vinylation). nih.gov | |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | C-C bond formation (alkynylation). | |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | C-N bond formation (amination). researchgate.net |
Advanced Spectroscopic and Structural Elucidation of Methyl 3 4 Bromophenyl Amino Propanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), it is possible to deduce the connectivity and spatial relationships of atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In a ¹H NMR spectrum of Methyl 3-[(4-bromophenyl)amino]propanoate, distinct signals, or resonances, are expected for each chemically unique proton. The spectrum would be characterized by the chemical shift (δ) of each signal, its integration (the area under the signal, proportional to the number of protons it represents), and its multiplicity (the splitting pattern caused by neighboring protons).
Based on the structure, the following proton signals would be anticipated:
Aromatic Protons: The 4-bromophenyl group contains two sets of chemically equivalent protons. The two protons ortho to the amino group and the two protons meta to the amino group would appear as two distinct signals, likely in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). Due to spin-spin coupling, these would likely present as doublets.
Aliphatic Protons: The propanoate chain contains two methylene (B1212753) groups (-CH2-) and one methyl group (-CH3). The methylene group adjacent to the nitrogen atom and the methylene group adjacent to the carbonyl group would each produce a signal, likely appearing as triplets due to coupling with each other. The methyl ester protons would appear as a sharp singlet, as they have no adjacent protons to couple with.
Amine Proton: The N-H proton would appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (ortho to NH) | 6.6 - 7.0 | Doublet (d) | 2H |
| Aromatic (meta to NH) | 7.2 - 7.5 | Doublet (d) | 2H |
| -NH- | Variable | Broad Singlet (br s) | 1H |
| -N-CH₂- | 3.3 - 3.7 | Triplet (t) | 2H |
| -CH₂-C=O | 2.5 - 2.9 | Triplet (t) | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A ¹³C NMR spectrum provides information on the different carbon environments within a molecule. For this compound, a distinct signal is expected for each unique carbon atom.
The anticipated signals would include:
Carbonyl Carbon: The ester carbonyl carbon would appear at the downfield end of the spectrum (typically δ 170-175 ppm).
Aromatic Carbons: The 4-bromophenyl ring has four unique carbon environments: the carbon bonded to bromine (ipso-carbon), the carbon bonded to the amino group (ipso-carbon), and the two pairs of ortho and meta carbons. These would result in four distinct signals in the aromatic region (δ 110-150 ppm).
Aliphatic Carbons: The two methylene carbons and the methyl ester carbon would each produce a signal in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 172 - 174 |
| C-NH (Aromatic) | 145 - 148 |
| C-H (Aromatic) | 131 - 133 |
| C-H (Aromatic) | 114 - 116 |
| C-Br (Aromatic) | 110 - 113 |
| -OCH₃ | 51 - 53 |
| -N-CH₂- | 40 - 43 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
To definitively establish the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For instance, cross-peaks would be expected between the signals of the two adjacent methylene groups in the propanoate chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to unambiguously assign the carbon signals for the methyl and methylene groups, as well as the protonated aromatic carbons.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C10H12BrNO2), the expected exact mass would be calculated based on the most abundant isotopes of each element. The presence of bromine is distinctive due to its nearly 1:1 isotopic distribution of ⁷⁹Br and ⁸¹Br, which would result in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [C₁₀H₁₂⁷⁹BrNO₂ + H]⁺ | 274.0124 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the primary ion observed would likely be the protonated molecule, [M+H]⁺.
By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern can be obtained. Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH3) or the entire methoxycarbonyl group (-COOCH3) from the propanoate chain, as well as cleavages of the C-N bond. Analysis of these fragment ions would provide further confirmation of the compound's structure.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule. Both Fourier Transform Infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of a molecule, offering a molecular fingerprint.
Fourier Transform Infrared (FTIR) Spectroscopy
While a specific, published FTIR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups: a secondary amine (N-H), a carbonyl group (C=O) of the ester, a bromo-substituted aromatic ring (C-Br, C=C), and C-H bonds.
Predicted FTIR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibrational Mode |
|---|---|---|
| Secondary Amine (N-H) | 3300-3500 | N-H stretching |
| Aromatic C-H | 3000-3100 | C-H stretching |
| Aliphatic C-H | 2850-3000 | C-H stretching |
| Ester Carbonyl (C=O) | 1735-1750 | C=O stretching |
| Aromatic C=C | 1500-1600 | C=C stretching |
| C-N | 1250-1350 | C-N stretching |
| C-O (Ester) | 1000-1300 | C-O stretching |
Note: This table is predictive and not based on experimentally verified data for the specific compound.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds. A Raman spectrum for this compound is not available in the current body of scientific literature. If data were available, one would expect to observe strong signals for the aromatic ring vibrations and the C-Br bond.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis of this compound and Derivatives
A search of crystallographic databases reveals no publicly available single-crystal X-ray diffraction data for this compound. Such an analysis would be invaluable for confirming its molecular structure and understanding its solid-state packing.
Analysis of Bond Lengths, Bond Angles, and Torsional Parameters
Without experimental crystallographic data, a detailed analysis of the precise bond lengths, bond angles, and torsional parameters for this compound cannot be provided. These parameters are crucial for defining the molecular geometry and conformation.
Investigation of Intermolecular Interactions and Crystal Packing by Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of crystallographic information. As no such data has been published for this compound, a Hirshfeld surface analysis cannot be performed. Such an analysis would typically reveal the nature and extent of hydrogen bonding, halogen bonding, and other van der Waals interactions that govern the crystal packing.
Computational and Theoretical Investigations of Methyl 3 4 Bromophenyl Amino Propanoate
Quantum Chemical Calculations
There is no available research detailing the electronic structure, optimized geometry, or orbital characteristics of Methyl 3-[(4-bromophenyl)amino]propanoate. Specific analyses that are currently unavailable include:
Molecular Docking and Simulation Studies
The potential biological activity of this compound has not been explored through computational methods.
Prediction of Binding Affinities and Interaction Modes
In computational chemistry, predicting how strongly a molecule like this compound might bind to a biological target (such as a protein or enzyme) is a critical step in drug discovery. This process, known as molecular docking, is performed entirely in silico.
The primary goal is to predict the preferred orientation (the "pose") of the molecule when it binds to a target and to estimate the strength of that bond, referred to as binding affinity. A lower binding energy value typically indicates a more stable and stronger interaction.
The methodology involves:
Preparation of the Ligand: A 3D model of this compound would be constructed and its energy minimized to find its most stable three-dimensional shape.
Preparation of the Receptor: A 3D structure of the target protein, often obtained from experimental sources like the Protein Data Bank (PDB), is prepared by removing water molecules, adding hydrogen atoms, and defining the specific binding site or pocket.
Docking Simulation: Software like AutoDock or Glide is used to systematically fit the ligand into the receptor's binding site in many different orientations.
Scoring and Analysis: Each pose is assigned a score based on a scoring function that calculates the binding energy. The poses with the best (lowest) scores are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein.
For this compound, researchers would analyze interactions involving the bromophenyl group, the amino linker, and the methyl ester portion to understand the structural basis of its hypothetical binding.
Molecular Dynamics Simulations to Investigate Conformational Behavior and Solvation Effects
While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of every atom in a system over time, providing insights into the flexibility of the molecule and its receptor, as well as the influence of the surrounding environment (typically water).
For a system containing this compound and a target protein, an MD simulation would:
Place the best-docked pose from the previous step into a simulated box of water molecules.
Apply a set of physics-based rules (a "force field") that govern how all the atoms interact and move.
Simulate the atomic movements over a period of nanoseconds to microseconds.
Analysis of the resulting trajectory would reveal the stability of the binding pose, show how the molecule's conformation changes over time, and detail the role of water molecules in mediating the interaction. This provides a much more realistic and nuanced understanding of the binding event than docking alone.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics involves using computational methods to analyze chemical data. One of its most powerful applications is QSAR, a modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
To build a QSAR model, the chemical structure of this compound and related compounds must first be converted into a set of numerical values known as "molecular descriptors." These descriptors quantify various aspects of the molecule's physicochemical properties.
A hypothetical table of descriptor types that could be calculated for this compound is shown below.
| Descriptor Class | Examples | Information Provided |
| Constitutional | Molecular Weight, Atom Count, Bond Count | Basic information about the molecule's composition. |
| Topological | Wiener Index, Kier & Hall Shape Indices | Describes the connectivity and branching of the atoms. |
| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the 3D shape and size of the molecule. |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Mulliken Charges | Describes the electron distribution and reactivity. |
| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA) | Predicts solubility, permeability, and drug-like properties. |
These descriptors serve as the independent variables in creating a QSAR model to predict the molecule's activity.
An in silico assessment uses computational models to predict the biological activity of a molecule without performing any laboratory experiments. If a QSAR model has been successfully built using a dataset of similar compounds with known antimicrobial or antiproliferative activities, it can be used to predict the activity of new molecules like this compound.
The process involves:
Calculating the same set of molecular descriptors for this compound that were used to create the QSAR model.
Inputting these descriptor values into the QSAR equation.
The output of the equation is a predicted activity value (e.g., a predicted minimum inhibitory concentration for antimicrobial effect or an IC50 value for antiproliferative effect).
These predictions help researchers prioritize which molecules to synthesize and test in the lab, saving significant time and resources. Without an existing, relevant QSAR model, no specific predictions can be made.
Mechanistic Insights into the Chemical Reactivity of Methyl 3 4 Bromophenyl Amino Propanoate
Reaction Pathways and Transformation Mechanisms
The reaction pathways of Methyl 3-[(4-bromophenyl)amino]propanoate are diverse, owing to the presence of multiple reactive sites. Key transformations include reactions involving the aromatic ring, the secondary amine, and the ester group.
One significant reaction pathway is intramolecular cyclization . Under appropriate conditions, compounds structurally similar to this compound, such as N-(4-bromophenyl)-N-carboxyethyl-β-alanine, have been shown to undergo cyclization to form various heterocyclic systems. researchgate.netresearchgate.net For this compound, this could potentially lead to the formation of quinolone derivatives, which are important scaffolds in medicinal chemistry. mdpi.com The mechanism of such cyclizations often involves the activation of the ester group or the aromatic ring, followed by an intramolecular nucleophilic attack by the amino group.
Another important transformation is hydrolysis of the methyl ester group. This can be catalyzed by either acid or base. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.
Furthermore, the secondary amine can undergo N-alkylation or N-acylation reactions. These transformations typically proceed through a nucleophilic substitution mechanism where the nitrogen atom attacks an electrophilic carbon.
The bromo-substituent on the phenyl ring opens up pathways for cross-coupling reactions , such as Suzuki, Heck, and Buchwald-Hartwig reactions. These palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.
Role of the Bromo-Phenyl and Amino-Propanoate Moieties in Chemical Transformations
The chemical reactivity of this compound is a composite of the individual contributions of its bromo-phenyl and amino-propanoate moieties.
The bromo-phenyl moiety plays a crucial role in several key reactions:
Electrophilic Aromatic Substitution: The bromine atom is a deactivating group, yet it is an ortho, para-director. The amino group, being an activating group and also an ortho, para-director, will have a dominant effect on the regioselectivity of electrophilic substitution reactions. masterorganicchemistry.com However, the bulky nature of the amino-propanoate side chain might sterically hinder the ortho positions, favoring substitution at the position ortho to the bromine atom.
Cross-Coupling Reactions: The carbon-bromine bond provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents on the aromatic ring. This is a common strategy for the synthesis of more complex molecules. nih.gov
The amino-propanoate moiety influences reactivity in the following ways:
Nucleophilicity and Basicity: The secondary amine is a nucleophilic and basic center. It can participate in acid-base reactions and act as a nucleophile in substitution and addition reactions.
Ester Reactivity: The methyl propanoate group is susceptible to nucleophilic acyl substitution. youtube.com This allows for its conversion into other functional groups such as carboxylic acids, amides, or other esters through hydrolysis, amidation, or transesterification, respectively. The amino group in the β-position can influence the reactivity of the ester through electronic effects or by participating in intramolecular processes.
Acid-Base Properties and Their Influence on Reactivity
This compound possesses both a basic secondary amino group and a potentially acidic character under very strong basic conditions at the α-carbon to the ester. The basicity of the nitrogen atom is influenced by the electronic effects of the substituents. The 4-bromophenyl group is electron-withdrawing, which decreases the basicity of the aniline-like nitrogen compared to a simple alkylamine. The pKa of the conjugate acid of this amine is expected to be lower than that of a typical secondary amine.
The acid-base properties of the molecule are critical in controlling its reactivity.
In acidic conditions: The amino group will be protonated to form an ammonium (B1175870) salt. This deactivates the aromatic ring towards electrophilic substitution and prevents the nitrogen from acting as a nucleophile. Acid catalysis is often employed for the hydrolysis of the ester group.
In basic conditions: The amino group is deprotonated and acts as a potent nucleophile. Strong bases can also deprotonate the carbon α to the ester carbonyl, forming an enolate, which can then participate in various carbon-carbon bond-forming reactions. Base-catalyzed hydrolysis of the ester is a common transformation.
| Functional Group | Acid/Base Character | Expected pKa Range (of conjugate acid) | Influence on Reactivity |
| Secondary Amine | Basic | 4-5 | Acts as a nucleophile in its neutral form; deactivated when protonated. |
| Methyl Ester | Neutral (can be hydrolyzed) | N/A | Site for nucleophilic acyl substitution. |
Electrophilic and Nucleophilic Substitution Reactions
Electrophilic Aromatic Substitution: The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The directing effect of the substituents is crucial. The amino group is a strong activating group and an ortho, para-director. The bromine atom is a deactivating group but also an ortho, para-director. The combined effect will strongly direct incoming electrophiles to the positions ortho to the amino group (and meta to the bromine). However, steric hindrance from the propanoate side chain may favor substitution at the position ortho to the amino group and meta to the bromine that is less sterically encumbered.
Nucleophilic Substitution Reactions: The molecule can participate in nucleophilic substitution reactions at several sites:
At the ester carbonyl carbon: This is a classic nucleophilic acyl substitution, where a nucleophile replaces the methoxy (B1213986) group. This can lead to the formation of amides, carboxylic acids, or other esters.
At the aromatic ring: Nucleophilic aromatic substitution on the bromo-phenyl ring is generally difficult unless there are strong electron-withdrawing groups ortho or para to the bromine atom. However, under certain conditions, such as with very strong nucleophiles or through the formation of an aryne intermediate, substitution of the bromine atom can occur.
At the nitrogen atom (N-Arylation/N-Alkylation): The secondary amine can act as a nucleophile to attack alkyl halides or other electrophiles. Palladium-catalyzed N-arylation with aryl halides or triflates is also a viable reaction to form tri-substituted amines. nih.gov
Catalytic Applications in Organic Synthesis (e.g., as ligands or intermediates)
While specific catalytic applications of this compound itself are not extensively documented, its structural features suggest potential uses in catalysis.
As a Ligand: The presence of both a nitrogen donor atom and an ester group with an oxygen donor atom makes it a potential bidentate ligand for transition metals. Such metal complexes could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric properties of the ligand could be tuned by modifying the substituents on the aromatic ring.
As an Intermediate: More commonly, this compound serves as a versatile intermediate in the synthesis of more complex molecules with potential catalytic or biological activity. For instance, it can be a precursor for the synthesis of quinoline (B57606) derivatives, which are known to have a wide range of biological activities and can also act as ligands in catalysis. nih.gov The ability to undergo various transformations, as discussed in the previous sections, makes it a valuable building block in multi-step synthetic sequences. For example, derivatives of N-(4-bromophenyl)-β-alanine have been used in the synthesis of hydrazones and various heterocyclic compounds like pyrazoles and triazoles. researchgate.netresearchgate.net
Research Applications in Chemical Biology and Advanced Materials
In Vitro Biological Activity Studies (Mechanistic Focus)
In vitro studies are crucial for elucidating the biological potential of a compound at the cellular and molecular level. For Methyl 3-[(4-bromophenyl)amino]propanoate and its analogs, these investigations have spanned across anticancer, antimicrobial, and antioxidant activities.
Investigation of Antiproliferative Effects on Cancer Cell Lines (e.g., HeLa, HCT-116, MCF-7)
While specific studies on the antiproliferative effects of this compound on HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines are not extensively available in the current body of literature, the broader class of brominated organic compounds and aminopropanoate derivatives has garnered significant attention for their potential as anticancer agents. The presence of a bromine atom on the phenyl ring can enhance the lipophilicity of the molecule, potentially facilitating its passage through cell membranes and interaction with intracellular targets. Research on related structures suggests that such compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. However, dedicated studies are required to determine the specific efficacy and mechanism of action of this compound against these prominent cancer cell lines.
Mechanistic Studies on Cellular Targets (e.g., Heat Shock Proteins like TRAP1)
The precise molecular targets of this compound are yet to be fully elucidated. One area of interest for many potential anticancer compounds is their interaction with heat shock proteins (HSPs), such as the mitochondrial chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1). TRAP1 plays a critical role in maintaining mitochondrial integrity and protecting cancer cells from apoptosis. nih.govnih.gov Inhibition of TRAP1 is therefore considered a promising strategy in cancer therapy. While there is no direct evidence in the reviewed literature of this compound binding to or inhibiting TRAP1, its structural characteristics warrant investigation into this potential mechanism of action. Future research could involve molecular docking studies and in vitro binding assays to explore the interaction between this compound and key cellular chaperones.
Evaluation of Antimicrobial Activity Against Specific Pathogen Strains
Research into the antimicrobial properties of compounds structurally related to this compound has shown promising results. A study on a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated significant, structure-dependent antimicrobial activity against a panel of multidrug-resistant bacterial and fungal pathogens. nih.govnih.gov These pathogens included methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and various Gram-negative bacteria, as well as drug-resistant Candida species. nih.govnih.gov
The activity of these derivatives was found to be highly dependent on the substitutions on the molecule. For instance, hydrazone derivatives with heterocyclic substituents showed the most potent and broad-spectrum antimicrobial effects. nih.govnih.gov This suggests that the core structure of 3-(phenylamino)propanoic acid is a viable scaffold for the development of novel antimicrobial agents. The 4-bromo substitution in this compound could potentially influence this activity, and further studies are needed to evaluate its specific antimicrobial spectrum and potency.
Below is a data table summarizing the antimicrobial activity of some related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against selected pathogens.
| Compound Derivative | Target Pathogen | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Hydrazone with nitrothiophene substituent | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |
| Hydrazone with nitrothiophene substituent | Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |
| Hydrazone with nitrothiophene substituent | Gram-negative pathogens | 8 - 64 |
| Hydrazone with nitrothiophene substituent | Drug-resistant Candida species | 8 - 64 |
| Dihydrazide derivative | E. coli (carbapenemase-producing) | 64 |
| Dihydrazide derivative | K. pneumoniae (carbapenemase-producing) | 64 |
| Dihydrazide derivative | Multidrug-resistant P. aeruginosa | 32 |
| Dihydrazide derivative | Multidrug-resistant A. baumannii | 32 |
Data sourced from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. nih.gov
Antioxidant Activity Assessment in Biochemical Assays
The antioxidant potential of compounds is often evaluated using biochemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While specific data for this compound is limited, studies on analogous compounds provide valuable insights.
A study on a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives revealed significant DPPH radical scavenging activity. researchgate.net The activity was found to be influenced by the nature of the substituents. For instance, certain hydrazone derivatives exhibited antioxidant activity comparable to or even higher than the standard antioxidant, ascorbic acid. researchgate.net The presence of a hydrogen-donating N-H functional group was shown to be important for the antioxidant activity. researchgate.net
The table below presents the DPPH radical scavenging activity of some related 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives.
| Compound Derivative | DPPH Scavenging Activity (%) |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 79.62 |
| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide | 78.67 |
| Hydrazone with thiophene (B33073) moiety | 73.46 |
| Ascorbic acid (Standard) | 58.2 |
Data sourced from a study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives. researchgate.net
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies can guide the design of more potent and selective therapeutic agents.
Influence of Substituents on Biological Potency and Selectivity
Based on the available data for structurally related compounds, several key SAR insights can be drawn that are likely relevant to this compound and its derivatives.
Influence of Phenyl Ring Substituents: The nature and position of the substituent on the phenyl ring play a critical role in modulating biological activity.
Antimicrobial Activity: In the study of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the presence of a hydroxyl group is a key feature. nih.govnih.gov Comparing this to the 4-bromo substituent in the target compound, one might anticipate differences in activity. Halogens like bromine can increase lipophilicity, which may enhance membrane permeability and thus antimicrobial activity. However, it could also alter the electronic properties and binding interactions with molecular targets. The antimicrobial activity of various substituted phenyl derivatives has been shown to be influenced by the electronic nature of the substituent. nih.govnih.gov
Antioxidant Activity: For antioxidant activity, electron-donating groups like methoxy (B1213986) (-OCH3) and hydroxyl (-OH) on the phenyl ring are generally favorable as they can stabilize the radical formed after hydrogen donation. The 4-methoxy group in the 3-[(4-methoxyphenyl)amino]propanehydrazide series contributed to their antioxidant potential. researchgate.net A bromine atom, being electron-withdrawing, might have a different impact on the radical scavenging ability of the amino group.
Influence of the Propanoate Moiety: Modifications to the 3-aminopropanoate part of the molecule also significantly affect biological activity.
Ester vs. Hydrazide: The conversion of the methyl ester in this compound to a hydrazide, as seen in the 3-[(4-methoxyphenyl)amino]propanehydrazide series, introduces a new functional group that can participate in different biological interactions, including enhanced hydrogen bonding capabilities, which was shown to be important for antioxidant activity. researchgate.net
Further Derivatization: The hydrazide can be further modified to form hydrazones and other heterocyclic derivatives. These modifications have been shown to dramatically enhance antimicrobial activity, suggesting that the terminal part of the molecule is a key determinant of potency and spectrum of action. nih.govnih.gov For instance, the introduction of bulky and heterocyclic moieties at this position led to the most potent antimicrobial compounds in the 3-((4-hydroxyphenyl)amino)propanoic acid series. nih.govnih.gov
Rational Design of New Derivatives with Enhanced Activity
The structural framework of this compound serves as a valuable template for the rational design of new derivatives with tailored biological activities. The core components—a bromine-substituted phenyl ring, a secondary amine linker, and a methyl propanoate tail—offer multiple sites for chemical modification. Researchers leverage these features to systematically alter the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, to optimize its interaction with biological targets.
One common strategy involves the modification of the propanoate ester into amides or other functional groups to enhance binding affinity and metabolic stability. For instance, converting the methyl ester to a hydrazide can introduce new hydrogen bonding capabilities. Another approach focuses on the substitution of the bromine atom on the phenyl ring. While bromine itself can participate in halogen bonding, replacing it with other groups can fine-tune electronic properties and influence the molecule's orientation within a target's binding site.
Furthermore, derivatives have been synthesized by modifying the amino propanoic acid backbone. Studies on similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have shown that creating a library of derivatives by altering substituents on the phenyl ring and the propanoic acid chain can lead to compounds with significant antimicrobial activity against multidrug-resistant pathogens. nih.gov This highlights a rational design approach where structural diversity is systematically explored to discover compounds with enhanced potency and novel mechanisms of action.
Role as a Key Synthetic Intermediate in Complex Molecule Synthesis
The chemical reactivity and structural motifs of this compound make it a crucial intermediate in the synthesis of more complex molecules for both pharmaceutical and material science applications. Its status as a "building block" is well-established in chemical supply catalogs, indicating its wide use in multi-step synthetic pathways.
Precursor in Medicinal Chemistry for Active Pharmaceutical Ingredient (API) Development (excluding clinical data)
In the realm of medicinal chemistry, this compound and its analogs are vital precursors for the synthesis of Active Pharmaceutical Ingredients (APIs). pharmanoble.com The brominated aromatic ring is particularly useful as it allows for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more elaborate molecular architectures. This enables the connection of the core structure to other heterocyclic or aromatic systems, a common strategy in drug discovery to enhance target specificity and potency.
For example, the (bromophenyl)amino moiety is a key pharmacophore in various kinase inhibitors. The compound serves as a foundational piece upon which chemists can construct complex molecules targeting specific enzymes. Its utility as an intermediate is noted in the development of potential anti-inflammatory and anticancer agents, where the unique structure facilitates the synthesis of diverse bioactive molecules. chemimpex.com The synthesis of N-acyl-α-amino acids and related heterocyclic compounds often begins with versatile starting materials like this, showcasing its role in generating libraries of compounds for biological screening.
Building Block for Functional Materials and Polymers
Beyond medicine, this compound is a valuable building block for the creation of functional materials and polymers. The presence of the bromine atom can enhance the thermal stability and mechanical strength of polymer formulations. chemimpex.com
A specific application is in the synthesis of molecularly imprinted polymers (MIPs). A study demonstrated the use of a structurally related compound, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, as a functionalized template for creating MIPs. mdpi.com In this process, the template molecule is polymerized with cross-linkers, and then the template is removed, leaving behind a cavity with a specific shape and chemical affinity for a target molecule. This semi-covalent imprinting approach, which relies on the bromophenyl structure, yields materials with high affinity for target biomolecules like tyramine (B21549) and L-norepinephrine. mdpi.com Such materials have potential applications in chemical sensing, separation science, and catalysis.
Exploration of Novel Therapeutic Area Scaffolds (non-clinical mechanistic studies)
The core structure of this compound is being explored as a scaffold for developing inhibitors in various therapeutic areas. Non-clinical studies focus on understanding the molecular interactions that underpin the inhibitory activity of its derivatives.
Histone Deacetylase Inhibitors (HDACIs) Precursor Research
The 4-bromophenyl group is a feature found in certain potent inhibitors of histone deacetylases (HDACs), which are important epigenetic targets in cancer therapy. nih.gov Non-clinical research has highlighted compounds where a 4-bromophenyl moiety acts as a "cap" group, interacting with the entrance of the HDAC catalytic tunnel.
For example, a novel hydrazide inhibitor, UF010, incorporates a 4-bromophenyl group as a linker and demonstrates significant potency against class I HDACs, particularly HDAC2 and HDAC3. nih.gov In this context, the relatively large bromine atom can function as a "plug" to the enzyme's catalytic tunnel. The rational design of such inhibitors often involves modifying the linker and the zinc-binding group, but the bromophenyl cap remains a critical component for achieving high potency. This suggests that precursors like this compound are highly relevant for synthesizing new generations of selective HDAC inhibitors.
Enzyme Inhibition Studies (e.g., thrombin inhibition, tyrosine kinase activity)
The (bromophenyl)amino scaffold is a well-established pharmacophore in the design of various enzyme inhibitors, notably for tyrosine kinases and serine proteases like thrombin.
Tyrosine Kinase Inhibition: The 4-[(bromophenyl)amino] moiety is a cornerstone of many potent and selective tyrosine kinase inhibitors (TKIs). Research has shown that this group can effectively occupy the ATP-binding site of enzymes like the epidermal growth factor receptor (EGFR). For instance, the compound 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine (PD 158780) is a highly potent in vitro inhibitor of EGFR tyrosine kinase activity, with an IC50 value of 0.08 nM. nih.gov Structure-activity relationship (SAR) studies on TKI derivatives have demonstrated that modifications to other parts of the molecule can enhance solubility and cellular activity while retaining the crucial interaction of the bromophenylamino group with the enzyme. nih.govmdpi.com These studies underscore the importance of this scaffold, and by extension, intermediates like this compound, in the development of new TKIs.
Below is a table summarizing the inhibitory activity of selected TKI derivatives containing a bromophenyl moiety against the BCR-ABL tyrosine kinase.
| Compound | Description | TK IC50 (µM) |
| Imatinib (IM) | Standard TKI | >0.250 |
| Nilotinib (NIL) | Standard TKI | 0.039 |
| 1e | Derivative with oxybutylimidazole at 3-position and bromine at 2-position | 0.037 |
| 1d | Derivative with oxybutylimidazole at 3-position and bromine at 2-position | 16.16 |
| Data sourced from a study on novel tyrosine kinase inhibitors. mdpi.com |
Thrombin Inhibition Studies: The aminophenyl structural motif is also explored in the context of thrombin inhibitors. Thrombin is a key serine protease in the coagulation cascade. While direct studies on this compound as a thrombin inhibitor are not prominent, research on related structures provides a basis for its potential. For example, studies on diphenyl aminomethanephosphonate derivatives have detailed their mechanism of inhibition against both trypsin and thrombin. nih.govresearchgate.net These inhibitors interact with key residues in the active site, such as Asp189 in the primary specificity pocket. The inhibitor moiety can be docked into the active site of human thrombin, forming favorable contacts. nih.govresearchgate.net This indicates that the broader class of aminophenyl compounds, to which this compound belongs, represents a promising scaffold for designing novel thrombin inhibitors.
Metal-Chelating Agent Research (for relevant derivatives)
The structural motif of N-aryl-β-alanine derivatives, which includes a nitrogen atom with lone pair electrons and nearby carbonyl groups, suggests a potential for metal chelation. While direct studies on the metal-chelating properties of this compound are not extensively documented, the broader class of amino acid derivatives and related structures has been investigated for their ability to bind metal ions.
Research into neurodegenerative conditions like Alzheimer's disease has spurred interest in the development of metal-chelating agents to control the homeostasis of biometals such as copper, zinc, and iron in the brain. nih.govnih.gov Compounds with the ability to bind these metal ions can potentially inhibit metal-mediated amyloid-β aggregation and reduce oxidative stress. nih.gov The N-aryl-β-alanine scaffold, with its potential nitrogen and oxygen donor atoms, presents a basic framework that could be elaborated upon to design more effective and selective metal chelators.
Furthermore, β-alanine itself has been utilized as a transient directing group in copper-mediated C-H sulfonylation of indoles. This suggests an interaction between the amino acid and the copper catalyst, where a six-membered chelated intermediate is likely formed, facilitating the chemical transformation. While this application does not involve stable chelation for biological or material purposes, it demonstrates the inherent coordinating ability of the β-alanine backbone.
The synthesis of various heterocyclic systems from derivatives of N-(4-bromophenyl)-N-carboxyethyl-β-alanine, such as pyrazole (B372694) and triazole derivatives, opens avenues for creating novel ligands for metal ions. researchgate.netresearchgate.net These nitrogen-rich heterocyclic compounds are well-known for their strong coordination to a variety of metal centers, and their synthesis from a common N-(4-bromophenyl)-β-alanine precursor highlights the versatility of this scaffold in generating potential metal-chelating agents.
Future research could focus on explicitly evaluating the metal-binding affinities and coordination chemistry of this compound and its derivatives. Such studies would be crucial in determining their potential for applications in areas such as medicinal chemistry, catalysis, and sensing, where metal chelation plays a critical role.
Data on Related N-(4-bromophenyl)-β-alanine Derivatives
The following table summarizes key data for compounds structurally related to this compound, as reported in the scientific literature.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |
| N-(4-bromophenyl)-N-carboxyethyl-β-alanine | C₁₂H₁₄BrNO₄ | 316.15 | 138.5–139.5 | ¹H NMR: 2.37 (t, 4H), 3.50 (t, 4H), 6.60 (d, 2H), 7.25 (d, 2H), 7.55 (br. s, 2H); ¹³C NMR: 33.76, 46.65, 106.31, 113.59, 131.54, 146.21, 173.89; IR (cm⁻¹): 1703 (C=O), 3527–3646 (OH). researchgate.net |
| Dimethyl N-(4-bromophenyl)-N,N-bis(2-propanoate) | C₁₄H₁₈BrNO₄ | 344.20 | - | ¹H NMR: 2.54 (t, 4H), 3.56 (t, 4H), 3.60 (s, 6H), 6.65 (d, 2H), 7.29 (d, 2H); ¹³C NMR: 31.30, 46.04, 51.31, 107.18, 113.99, 131.61, 145.82, 171.88. researchgate.net |
| Dihydrazide of N-(4-bromophenyl)-N-carboxyethyl-β-alanine | C₁₂H₁₈BrN₅O₂ | 344.21 | 165–166 | ¹H NMR: 2.24 (t, 4H), 3.47 (t, 4H), 4.20 (s, 4H), 6.63 (d, 2H), 7.28 (d, 2H), 9.05 (s, 2H); ¹³C NMR: 32.00, 47.57, 107.37, 114.53, 132.31, 146.90, 170.52; IR (cm⁻¹): 1633–1646 (C=O), 3227–3274 (NH-NH₂). researchgate.net |
Future Directions and Emerging Research Avenues
Development of Advanced Sustainable Synthetic Methods
The synthesis of Methyl 3-[(4-bromophenyl)amino]propanoate is typically achieved through an aza-Michael addition, a powerful carbon-nitrogen bond-forming reaction. Future research will likely focus on aligning this synthesis with the principles of green chemistry to enhance its environmental sustainability. The goal is to develop methods that are not only efficient in terms of yield but also minimize waste, energy consumption, and the use of hazardous materials.
Key areas of development include:
Catalyst-Free and Solvent-Free Conditions: Research is moving towards performing the aza-Michael addition under neat (solvent-free) conditions, which significantly reduces solvent waste. um.edu.mt Such reactions, when conducted at ambient temperatures, further decrease energy consumption and simplify the experimental setup. frontiersin.orgnih.gov The inherent nucleophilicity of the amine may be sufficient to drive the reaction without the need for a catalyst. acs.org
Use of Greener Solvents: When a solvent is necessary, the focus will be on employing environmentally benign options. Ionic liquids, for instance, are being explored as dual solvent-catalysts that can enhance reaction rates and are often recyclable. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields in shorter time frames and with reduced side product formation. researchgate.net This technology offers a more energy-efficient alternative to conventional heating methods.
Atom Economy: The aza-Michael addition is inherently atom-economical, as it involves the direct addition of the amine to the acrylate (B77674) with no atoms being wasted as byproducts. acs.org Future synthetic strategies will continue to leverage this advantage.
| Sustainable Approach | Key Advantages | Potential for this compound Synthesis |
|---|---|---|
| Solvent-Free Synthesis | Reduces solvent waste, simplifies purification. um.edu.mt | High potential, given the nature of the aza-Michael reaction. |
| Ionic Liquid Catalysis | Can act as both solvent and catalyst, often recyclable. rsc.org | Offers an alternative to traditional volatile organic solvents. |
| Microwave Irradiation | Faster reaction times, increased yields, energy efficient. researchgate.net | Could significantly shorten the synthesis time. |
| Catalyst-Free Conditions | Avoids potentially toxic or expensive catalysts. frontiersin.orgnih.gov | Feasible due to the reactivity of the starting materials. |
Integration with Artificial Intelligence and Machine Learning for Drug Discovery (non-clinical)
Artificial intelligence (AI) and machine learning (ML) are revolutionizing non-clinical drug discovery by accelerating the identification and optimization of new therapeutic agents. mdpi.com For this compound, these computational tools can be employed to predict its biological activities, identify potential protein targets, and guide the design of more potent and selective derivatives.
Future applications of AI/ML in the study of this compound include:
Target Prediction: AI/ML algorithms can analyze the chemical structure of this compound and compare it to vast databases of known bioactive molecules to predict its likely biological targets. mdpi.comdromicslabs.com Given its structural motifs, kinases are a probable target class for which AI-driven prediction models are well-established. rsc.orgacs.orgnih.govnewswise.com
Virtual Screening and Lead Optimization: Generative AI models can design novel molecules based on the core scaffold of this compound with optimized properties. nih.gov These models can explore a vast chemical space to suggest modifications that might enhance binding affinity for a specific target or improve pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a small library of related compounds, ML models can be trained to establish a QSAR. This allows for the prediction of the biological activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. cas.org
| AI/ML Application | Objective | Expected Outcome for this compound |
|---|---|---|
| Target Identification | Predict the biological protein(s) the compound interacts with. dromicslabs.com | Identification of potential therapeutic areas, such as oncology or autoimmune disorders, by predicting interactions with targets like protein kinases. rsc.org |
| Generative Models | Design novel, optimized derivatives of the compound. nih.gov | A focused library of virtual compounds with potentially higher potency and selectivity. |
| Predictive Modeling | Forecast properties like binding affinity, solubility, and potential toxicity. cas.org | Reduced need for extensive initial experimental screening, saving time and resources. |
Exploration of New Biological Targets Through Mechanistic Studies
While AI can predict likely targets, experimental validation and the discovery of unexpected targets are crucial. Modern chemical proteomics provides a powerful toolkit for target deconvolution, which is the process of identifying the specific molecular targets of a bioactive compound within a complex biological system. nih.gov
Future mechanistic studies on this compound will likely involve:
Affinity-Based and Activity-Based Probes: These techniques involve chemically modifying the compound to allow for the capture and identification of its binding partners from cell lysates. researchgate.net This can provide direct evidence of target engagement.
Chemoproteomics: This approach allows for the unbiased identification of a compound's protein targets on a proteome-wide scale. nih.gov Techniques like thermal proteome profiling or limited proteolysis coupled with mass spectrometry can reveal which proteins are stabilized or destabilized upon compound binding, thus identifying them as targets. nih.govspringernature.com
Target Deconvolution: By understanding the full spectrum of proteins that this compound interacts with, researchers can uncover novel mechanisms of action and potentially identify new therapeutic indications for which it or its derivatives might be effective. bohrium.com
Application in Advanced Materials Science and Catalysis
The utility of organic molecules is not limited to medicine. The structural features of this compound, specifically the N-aryl group and the bromophenyl moiety, suggest potential applications in materials science and catalysis.
Potential future research in these areas includes:
Polymer Science: The bromine atom on the phenyl ring can serve as a functional handle for polymerization reactions or for imparting specific properties, such as flame retardancy, to polymers. google.comrsc.org The N-aryl β-amino ester core could be incorporated into polymer backbones, such as poly(β-amino ester)s, which are known for their biodegradability and use in drug delivery systems. rsc.orgnih.gov
Organic Electronics: N-aryl compounds are widely used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The specific electronic properties of this compound could be investigated for its potential as a component in such materials.
Asymmetric Catalysis: N-aryl amino acid derivatives can serve as chiral ligands in transition metal catalysis, facilitating the synthesis of enantiomerically pure compounds. acs.org Future work could explore the use of this compound or its derivatives as ligands in catalytic systems. nih.govacs.org
Multi-Omics Approaches to Understand Compound-Biological System Interactions (non-clinical)
To gain a holistic understanding of how this compound affects a biological system, researchers are increasingly turning to multi-omics approaches. thermofisher.com This involves the integrated analysis of data from genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles). techscience.com
In the context of this compound, a multi-omics strategy could:
Elucidate Mechanism of Action: By observing the changes across multiple molecular layers after treating cells with the compound, researchers can construct a detailed picture of the pathways and processes that are affected. mdpi.com This goes beyond simple target identification to explain the downstream consequences of target engagement.
Identify Biomarkers: Multi-omics analysis can reveal molecular signatures (biomarkers) that indicate a response to the compound. These biomarkers could later be used in more advanced studies to monitor efficacy or patient stratification.
Assess Off-Target Effects: A comprehensive omics analysis can help identify unintended interactions and pathway perturbations, providing an early indication of potential liabilities. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-[(4-bromophenyl)amino]propanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-bromoaniline with methyl acrylate derivatives under basic conditions. For example, using a Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate esterification . Optimization of reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) improves yield. Monitoring via TLC or HPLC ensures intermediate purity .
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For instance, SC-XRD data (e.g., R factor <0.05, C–C bond length precision ±0.003 Å) resolve the spatial arrangement of the bromophenyl and ester groups . Complementary techniques include:
- NMR : NMR (δ 7.3–7.5 ppm for aromatic protons) and NMR (δ 170–175 ppm for ester carbonyl).
- FT-IR : Peaks at ~3300 cm (N–H stretch) and ~1720 cm (C=O ester) .
Advanced Research Questions
Q. What experimental strategies address low yields in the synthesis of this compound?
- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)) enhance coupling efficiency in aryl halide reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while microwave-assisted synthesis reduces reaction time .
- Protecting Groups : Temporarily protecting the amino group (e.g., with Boc anhydride) prevents undesired side reactions .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR or mass spectrometry (MS) data may arise from tautomerism or impurities. Solutions include:
- 2D NMR : HSQC and HMBC correlations clarify proton-carbon connectivity, distinguishing between keto-enol tautomers .
- High-Resolution MS (HRMS) : Accurate mass analysis (e.g., ±0.001 Da) confirms molecular formula and detects trace impurities .
- HPLC-PDA : Paired with UV-vis spectroscopy, this identifies co-eluting impurities affecting spectral purity .
Q. What role does this compound play in medicinal chemistry research?
- Methodological Answer : The bromophenyl moiety enhances binding to aromatic residues in enzyme active sites. For example:
- Enzyme Inhibition : The compound acts as a precursor for kinase inhibitors. Docking studies (e.g., AutoDock Vina) predict binding affinity to ATP pockets .
- Prodrug Design : Ester hydrolysis in vivo releases propanoic acid derivatives with anti-inflammatory activity. Hydrolysis rates are quantified via LC-MS in simulated biological fluids (pH 7.4, 37°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
